3-[2-(4-Aminophenyl)propan-2-yl]phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111545-80-3 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
3-[2-(4-aminophenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H17NO/c1-15(2,11-6-8-13(16)9-7-11)12-4-3-5-14(17)10-12/h3-10,17H,16H2,1-2H3 |
InChI Key |
COPUOMGHQGSBQO-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3 2 4 Aminophenyl Propan 2 Yl Phenol
Established Synthetic Routes to the Core Structure
The construction of the carbon skeleton of 3-[2-(4-aminophenyl)propan-2-yl]phenol and the placement of its functional groups can be achieved through several well-established reaction types. These include condensation reactions to form the bis-aryl propane (B168953) structure, nucleophilic aromatic substitution to introduce one of the heteroatom functionalities, and reduction to form the final amine group.
A primary and industrially significant method for the synthesis of bisphenol compounds is the acid-catalyzed condensation of a phenol (B47542) with a ketone or aldehyde. ekb.egresearchgate.net For this compound, a logical approach would be the condensation of 3-aminophenol (B1664112) with a suitable propan-2-yl-containing aromatic precursor.
A plausible synthetic route could involve the reaction of 3-aminophenol with 4-(prop-1-en-2-yl)aniline. This reaction would likely be catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin, similar to the industrial synthesis of Bisphenol A (BPA) from phenol and acetone (B3395972). researchgate.net The electrophilic addition of the protonated aminophenol to the double bond of the aniline (B41778) derivative would form a carbocation intermediate, which would then undergo electrophilic aromatic substitution on another molecule of 3-aminophenol to yield the final product.
Alternatively, a related condensation reaction could involve 2-(4-aminophenyl)propan-2-ol (B1277368) and phenol in the presence of an acid catalyst. The acid would protonate the hydroxyl group of the alcohol, which would then leave as a water molecule to form a stable carbocation. This carbocation would then act as the electrophile in an electrophilic aromatic substitution reaction with phenol to form the desired product.
The table below outlines the key reactants and catalysts in these proposed condensation pathways.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 3-Aminophenol | 4-(prop-1-en-2-yl)aniline | Strong Acid (e.g., H₂SO₄) | This compound |
| 2-(4-Aminophenyl)propan-2-ol | Phenol | Strong Acid (e.g., H₂SO₄) | This compound |
Nucleophilic aromatic substitution (SNAr) provides another strategic avenue for the synthesis of the target compound. google.comresearchgate.netgoogle.com This approach would typically involve a suitably activated aromatic ring being attacked by a nucleophile. researchgate.netgoogle.com For the synthesis of this compound, one could envision a scenario where one of the aromatic rings is functionalized with a good leaving group, such as a halogen, and activated by a strongly electron-withdrawing group, typically a nitro group. epa.gov
For instance, the synthesis could commence with a precursor like 1-chloro-4-(2-(3-hydroxyphenyl)propan-2-yl)benzene. However, a more plausible SNAr approach would involve a precursor where the ring destined to bear the amino group is activated. A hypothetical precursor could be 1-nitro-4-(2-(3-hydroxyphenyl)propan-2-yl)benzene. The nitro group would activate the ring towards nucleophilic attack. However, introducing the amino group via direct nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent on an unactivated ring is generally not feasible. Therefore, SNAr is more likely to be employed in the synthesis of precursors rather than the final step of introducing the amino group.
Factors that would influence the success of an SNAr reaction in this context include the nature of the solvent, the reaction temperature, and the presence of a catalyst. google.comresearchgate.net
A common and highly effective method for the introduction of an amino group onto an aromatic ring is through the reduction of a nitro group. ocr.org.ukgoogle.com This strategy is particularly useful as nitro groups can be readily introduced onto aromatic rings via electrophilic nitration.
A probable synthetic pathway for this compound would therefore involve the synthesis of the corresponding nitro-analogue, 3-[2-(4-nitrophenyl)propan-2-yl]phenol, followed by the reduction of the nitro group. The nitro-analogue could be synthesized via a condensation reaction between phenol and 1-nitro-4-(prop-1-en-2-yl)benzene or 2-(4-nitrophenyl)propan-2-ol, analogous to the methods described in section 2.1.1.
Once the nitro-precursor is obtained, a variety of reducing agents can be employed to convert the nitro group to an amine. ocr.org.ukgoogle.com Common methods include:
Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. ocr.org.uk This method is often clean and high-yielding.
Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid. google.com
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. google.com
The choice of reduction method would depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. The table below summarizes some common reduction strategies.
| Reducing Agent | Catalyst | Solvent | Key Features |
| H₂ | Pd/C | Ethanol, Methanol | Clean, efficient, widely used. ocr.org.uk |
| Fe/HCl | Water, Ethanol | Cost-effective, traditional method. ocr.org.uk | |
| Hydrazine Hydrate | Pd/C | Ethanol | Avoids the need for high-pressure H₂. google.com |
| NaBH₄/I₂ | Tetrahydrofuran | Generates BI₃ in situ as the active reductant. google.com |
Novel Approaches and Catalyst Systems in Synthesis
Recent advancements in catalysis offer new possibilities for the synthesis of bisphenol analogues. For instance, the use of solid acid catalysts, such as zeolites and ion-exchange resins, in condensation reactions provides advantages in terms of catalyst separation and reusability, contributing to more sustainable processes. ekb.eg In the context of synthesizing this compound, employing a zeolite catalyst for the condensation step could offer improved selectivity and milder reaction conditions compared to traditional mineral acids. ekb.eg
For the reduction of the nitro-precursor, novel catalyst systems are also being developed. For example, iron-based catalysts are gaining attention as a more sustainable alternative to precious metal catalysts like palladium. google.com Visible-light-induced iron-catalyzed reduction of nitroarenes has also been reported, offering a milder and more energy-efficient approach.
Green Chemistry Considerations in Synthetic Protocols
Applying the principles of green chemistry to the synthesis of this compound would involve several considerations. The choice of solvents is critical; replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions would be a key objective.
In the condensation step, the use of recyclable solid acid catalysts, as mentioned above, aligns with green chemistry principles by minimizing waste. For the reduction of the nitro group, catalytic hydrogenation is generally considered a greener method than stoichiometric metal/acid reductions, as it produces water as the only byproduct. google.com The development of syntheses that proceed with high atom economy, minimizing the formation of byproducts, is another central tenet of green chemistry.
Purification and Yield Optimization Strategies
The purification of the final product, this compound, would likely involve standard techniques such as crystallization, distillation, or chromatography. Given the presence of both an acidic phenolic hydroxyl group and a basic amino group, pH-controlled extractions could be a powerful tool for purification. For instance, the product could be extracted into an acidic aqueous solution to separate it from non-basic impurities, and then precipitated by adjusting the pH back to neutral or slightly basic. Conversely, it could be extracted into a basic aqueous solution to separate it from non-acidic impurities.
Optimizing the yield of the synthesis would involve a systematic study of reaction parameters for each step. For the condensation reaction, factors such as the molar ratio of reactants, catalyst loading, temperature, and reaction time would need to be optimized. For the reduction step, the choice of catalyst, solvent, temperature, and pressure (for catalytic hydrogenation) would be crucial in maximizing the yield and minimizing side reactions. The use of experimental design methodologies can facilitate the efficient optimization of these parameters.
Advanced Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
No specific vibrational frequencies (cm⁻¹) for the characteristic functional groups (O-H, N-H, C-N, C-O, aromatic C-H) of this compound are documented.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No data on the maximum absorption wavelengths (λmax) corresponding to the electronic transitions within the molecule are available.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS):No precise mass measurement or elemental composition confirmation has been published.
Further empirical research involving the synthesis and subsequent spectroscopic analysis of 3-[2-(4-Aminophenyl)propan-2-yl]phenol is required to generate the data necessary for a complete structural and electronic characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method for assessing the purity of volatile and semi-volatile compounds like this compound. The technique separates individual components of a mixture in the gas phase before detecting them with a mass spectrometer. For phenolic compounds, a derivatization step, such as silylation, is often employed to increase volatility and improve chromatographic peak shape. researchgate.net
In a typical GC-MS analysis for purity assessment, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.
After separation, the compounds are ionized, commonly by electron impact (EI), causing fragmentation. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The purity of this compound can be determined by identifying and quantifying any additional peaks in the chromatogram, which correspond to impurities. The International Conference on Harmonisation (ICH) guidelines provide a framework for the identification and control of impurities in pharmaceutical substances. unr.edu.ar
A GC-MS method for a related compound, 4-aminophenol, has been developed for impurity analysis, demonstrating the technique's suitability for this class of compounds. irjet.net While specific experimental data for this compound is not detailed in the provided search results, a representative table of GC-MS parameters for analyzing phenolic compounds is presented below.
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 50-500 amu |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds, making it an ideal method for characterizing this compound and its potential impurities. nih.gov
In an LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs in a column packed with a stationary phase, with a liquid mobile phase passing through it. By varying the composition of the mobile phase (gradient elution), a wide range of compounds with different polarities can be separated effectively.
The eluent from the LC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These soft ionization techniques minimize fragmentation, often allowing for the clear observation of the molecular ion ([M+H]⁺ or [M-H]⁻). Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is isolated, fragmented, and the resulting product ions are analyzed. This process is crucial for the structural elucidation of unknown impurities. researchgate.net
A validated LC-MS/MS method for a similar bifunctional compound demonstrated good linearity and precision, with lower limits of quantitation in the nanogram per milliliter range, highlighting the sensitivity of the technique. nih.gov
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 0.5 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transition (MS/MS) | Parent Ion (e.g., m/z 228.1 for [M+H]⁺) → Product Ions |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) is the primary technique for investigating the solid-state structure of crystalline materials. It provides definitive information on the atomic arrangement within a crystal lattice, allowing for the identification of different crystalline forms (polymorphs), solvates, and the determination of crystal structures.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in a crystal. nih.gov This technique requires a high-quality single crystal of the compound, typically 0.1-0.3 mm in size. When a beam of X-rays is directed at the crystal, it diffracts into a unique pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the atomic structure can be deduced.
The analysis provides highly accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This information is crucial for understanding the compound's physicochemical properties. While no specific single-crystal structure for this compound was found in the search results, the parameters that would be determined from such an analysis are listed in the table below. researchgate.net
| Parameter | Description |
|---|---|
| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). |
| Space Group | Describes the symmetry elements of the unit cell. |
| Unit Cell Dimensions | Lattice parameters a, b, c (Å) and angles α, β, γ (°). |
| Volume (V) | The volume of the unit cell (ų). |
| Z | The number of molecules per unit cell. |
| Calculated Density (Dx) | The density of the crystal calculated from the crystallographic data (g/cm³). |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a widely used technique for the characterization of crystalline solids and is particularly valuable in pharmaceutical sciences for routine analysis. units.itmarshall.edu Unlike single-crystal XRD, PXRD is performed on a microcrystalline powder sample. The sample contains thousands of tiny, randomly oriented crystallites. When exposed to an X-ray beam, every possible diffraction plane in the crystal lattice will be in the correct orientation to diffract the X-rays at a specific angle (2θ).
The result is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle 2θ. This pattern serves as a unique "fingerprint" for a specific crystalline solid. tricliniclabs.com PXRD is instrumental in:
Identifying the crystalline phase of a bulk sample.
Distinguishing between different polymorphs, which can have different physical properties.
Assessing the degree of crystallinity and detecting amorphous content. bruker.com
Monitoring phase transformations during manufacturing or storage.
While a specific PXRD pattern for this compound is not available in the provided search results, a representative data table would list the characteristic diffraction peaks.
| Diffraction Angle (2θ)° | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 80 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 65 |
| 21.1 | 4.21 | 90 |
| 25.4 | 3.50 | 50 |
Chemical Modifications, Derivatization, and Analog Synthesis
Strategies for Functional Group Derivatization
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, known as a derivative. This technique is frequently employed in analytical chemistry, particularly chromatography, to improve the analyte's properties, such as volatility, chromatographic behavior, or detectability. slideshare.netacademicjournals.org For 3-[2-(4-Aminophenyl)propan-2-yl]phenol, derivatization strategies target its amine and hydroxyl moieties.
The amine and hydroxyl groups on the molecule can be functionalized through various organic reactions. These modifications can enhance solubility, introduce new functionalities, or prepare the molecule for conjugation.
Hydroxyl Group Functionalization: The phenolic -OH group is a target for several derivatization reactions.
Alkylation and Acylation: Alkylation involves replacing the active hydrogen of the hydroxyl group with an aliphatic or aromatic group, typically forming an ether. libretexts.org Acylation, such as benzoylation using benzoyl chloride, converts the hydroxyl group into an ester, which can improve chromatographic properties and introduce a UV-active chromophore for enhanced detection. libretexts.org
Esterification: The phenolic group can be esterified by reacting with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). For instance, reaction with 4-nitrobenzoyl chloride can introduce a nitro group, which is useful for detection. researchgate.net
Silylation: This process replaces the active hydrogen with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), which increases the volatility of the compound, a technique often used for gas chromatography analysis. slideshare.net
Amine Group Functionalization: The primary aromatic amine (-NH2) is a versatile functional group for derivatization.
Acylation: The amine group readily reacts with acyl chlorides or anhydrides to form stable amides. This reaction can be used to introduce fluorescent tags or other moieties. researchgate.net
Reaction with Chloroformates: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to form highly fluorescent derivatives, significantly enhancing detection limits in HPLC with fluorescence detection. libretexts.orgnih.gov
Dansylation: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines to produce stable, fluorescent sulfonamide derivatives, a common technique for pre-column derivatization. libretexts.orgnih.gov
| Functional Group | Reaction Type | Example Reagent | Resulting Derivative |
|---|---|---|---|
| Hydroxyl (-OH) | Acylation | Benzoyl chloride | Ester |
| Hydroxyl (-OH) | Silylation | Trimethylsilyl chloride | Silyl Ether |
| Amine (-NH2) | Acylation | Acetic anhydride | Amide |
| Amine (-NH2) | Reaction with Chloroformate | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate |
| Amine (-NH2) | Dansylation | Dansyl chloride | Sulfonamide |
In High-Performance Liquid Chromatography (HPLC), derivatization can be performed either before the sample is injected (pre-column) or after the components are separated by the column but before they reach the detector (post-column). actascientific.com These techniques are designed to enhance the sensitivity and selectivity of detection for analytes that lack strong chromophores or fluorophores. actascientific.com
Pre-Column Derivatization: This approach involves reacting the analyte with a derivatizing reagent before injection into the HPLC system. actascientific.com
Advantages: Offers flexibility in reaction conditions (time, temperature, pH) and allows for the removal of excess reagent before analysis, preventing interference. academicjournals.org
Reagents for Amines: o-Phthalaldehyde (OPA) is a widely used reagent that reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. nih.gov Other common reagents include dansyl chloride and FMOC-Cl. libretexts.orgnih.gov
Reagents for Phenols: Phenols can be derivatized with reagents like 2-(9-carbazole)-ethyl-chloroformate (CEOC) to form stable, fluorescent products, allowing for sensitive detection. researchgate.net
Post-Column Derivatization (PCD): In this method, the derivatizing reagent is continuously mixed with the column effluent in a reactor placed between the column and the detector. welch-us.compickeringlabs.com
Advantages: PCD is easily automated, highly reproducible, and avoids the formation of multiple derivative products from a single analyte since the separation has already occurred. actascientific.comnih.gov
Reagents: Ninhydrin is a classic post-column reagent for the detection of primary and secondary amines, forming a deep purple product detectable by UV-Vis absorbance. actascientific.com OPA can also be used in post-column systems for fluorescent detection of amines. actascientific.com
System Setup: A typical PCD system involves a pump to deliver the reagent, a mixing tee to combine it with the column eluent, and a reactor coil (which may be heated) to allow the reaction to complete before the flow enters the detector. pickeringlabs.com
| Technique | Target Group | Example Reagent | Detection Method |
|---|---|---|---|
| Pre-Column | Amine | o-Phthalaldehyde (OPA) / Thiol | Fluorescence |
| Pre-Column | Amine | Dansyl chloride | Fluorescence |
| Pre-Column | Phenol (B47542) | 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Fluorescence researchgate.net |
| Post-Column | Amine | Ninhydrin | UV-Vis Absorbance |
| Post-Column | Amine | o-Phthalaldehyde (OPA) | Fluorescence actascientific.com |
Synthesis of Structure-Related Analogs and Derivatives
The compound this compound is a structural analog of Bisphenol A (BPA). bohrium.com The synthesis of such bisphenol-type compounds typically involves the acid-catalyzed condensation of a phenol with a ketone or aldehyde. google.comgoogle.com By varying the phenolic and carbonyl reactants, a diverse library of structural analogs can be created.
The general synthetic route involves the electrophilic addition of a carbonyl compound to an aromatic hydroxy compound in the presence of an acid catalyst. google.com For example, BPA is produced by the condensation of two equivalents of phenol with one equivalent of acetone (B3395972). bohrium.comgoogle.com
To synthesize analogs of this compound, one could modify this general approach:
Varying the Phenolic Component: Replacing phenol with other substituted phenols (e.g., cresols, chlorophenols) would yield analogs with different substituents on the aromatic rings.
Varying the Carbonyl Component: Replacing acetone with other ketones (e.g., butanone, cyclohexanone) or aldehydes would alter the linking alkylidene bridge between the two phenyl rings. google.com For instance, condensation with formaldehyde (B43269) produces Bisphenol F (BPF), while reaction with 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethan-1-one would yield a different class of analogs. rsc.orgresearchgate.net
This synthetic flexibility allows for the creation of a wide range of derivatives with tailored electronic and steric properties for applications in materials science and medicinal chemistry.
Design and Synthesis of Conjugates and Polymeric Precursors
The presence of both an amine and a hydroxyl group makes this compound a valuable monomer or precursor for synthesizing polymers and conjugates. Symmetrical diamine analogs of this compound are particularly useful as building blocks for high-performance polymers like polyamides.
Aromatic diamines are key monomers for the synthesis of semiaromatic polyamides through condensation polymerization with dicarboxylic acids or their more reactive acyl chloride derivatives. sparkl.meacs.org The reaction involves the formation of an amide bond with the elimination of a small molecule, such as water or hydrochloric acid. sparkl.melibretexts.org
For example, a diamine analog such as 4,4'-(propane-2,2-diyl)dianiline can be reacted with an aliphatic dicarboxylic acid (e.g., adipic acid) or an aromatic dicarboxylic acid (e.g., terephthalic acid) to produce a polyamide. acs.orgrasayanjournal.co.in The general reaction is as follows:
n H₂N-Ar-NH₂ + n HOOC-R-COOH → [-HN-Ar-NH-CO-R-CO-]n + 2n H₂O
This process, known as direct bulk polycondensation, can be carried out at high temperatures to drive off the water and form a high-molecular-weight polymer. acs.orggoogle.com The properties of the resulting polyamide, such as thermal stability and mechanical strength, can be tuned by carefully selecting the aromatic diamine and dicarboxylic acid monomers. acs.org Therefore, this compound and its related diamine analogs serve as important precursors for the design and synthesis of advanced polymeric materials. sparkl.me
Structure Activity Relationship Sar Studies in Vitro Models
Correlating Structural Features with Biological Activities
The molecular architecture of BPAP is characterized by two phenyl rings linked by a propane-2,2-diyl group, with one phenyl ring substituted with an amino group and the other with a hydroxyl group. Each of these components plays a crucial role in the molecule's interaction with biological targets.
Phenolic Hydroxyl Group: The phenolic hydroxyl group is a key pharmacophore for many biological activities of bisphenols, particularly their estrogenic effects. This group can act as a hydrogen bond donor, mimicking the function of the hydroxyl group in estradiol, the natural ligand for estrogen receptors (ERs). For bisphenol A and its analogs, the presence of at least one unencumbered phenolic hydroxyl group is generally considered essential for significant binding to estrogen receptors. The hydroxyl group on one of the phenyl rings of BPAP is therefore critical for its observed affinity for ERα and ERβ.
Aminophenyl Group: The presence of an aminophenyl group in place of a second hydroxyphenyl group, as seen in BPA, distinguishes BPAP and significantly influences its biological activity profile. The amino group, being a hydrogen bond donor and acceptor, can engage in different interactions with receptor binding pockets compared to a hydroxyl group. This structural modification is a key determinant of BPAP's unique spectrum of activity across various nuclear receptors.
Propan-2-yl Linker: The isopropylidene bridge connecting the two phenyl rings provides a specific spatial orientation for these rings, which is crucial for fitting into the ligand-binding pockets of target receptors. The two methyl groups on this bridge also contribute to the molecule's lipophilicity and can influence binding affinity through hydrophobic interactions. Studies on BPA analogs have shown that modifications to this linker can significantly alter biological activity. For instance, replacing the methyl groups with other substituents affects the compound's size, shape, and conformational flexibility, thereby impacting its receptor binding. In the case of BPAP, the presence of a methyl group and a phenyl group on the bridging carbon of a related analog resulted in weaker binding to the estrogen-related receptor-γ (ERR-γ) compared to bisphenol B, which has a methyl and an ethyl group. This suggests that the size and nature of the substituents on the linking carbon are important determinants of receptor affinity.
A significant in vitro study evaluated the receptor-binding affinities of BPAP for 21 human nuclear receptors. The results demonstrated that BPAP is a potent ligand for several of these receptors, highlighting the biological relevance of its structural features. The half-maximal inhibitory concentrations (IC50) for BPAP against some of these receptors are presented in the table below.
| Nuclear Receptor | IC50 (nM) |
|---|---|
| Constitutive Androstane Receptor (CAR) | 18 |
| Estrogen Receptor α (ERα) | 41 |
| Estrogen Receptor β (ERβ) | 32 |
| Estrogen-Related Receptor γ (ERRγ) | 3.3 |
| Glucocorticoid Receptor (GR) | 73 |
Impact of Substitution Patterns on Biological Response
While specific SAR studies on a broad range of BPAP derivatives are not extensively available, general principles derived from studies on related aminophenols and bisphenols can be applied to predict the impact of substitution patterns on the biological response of BPAP.
Position of Functional Groups: The relative positions of the amino and hydroxyl groups on the phenyl rings are critical. In BPAP, the hydroxyl group is at the meta-position of one ring, and the amino group is at the para-position of the other. Altering these positions would likely have a profound effect on receptor binding and subsequent biological activity. For phenolic compounds, the position of the hydroxyl group influences antioxidant activity and receptor interactions. Similarly, the position of the amino group in aminophenols affects their biological properties. It is plausible that moving the hydroxyl group to the para-position in BPAP could enhance its estrogenic activity, as para-hydroxyphenyl groups are often optimal for ER binding in many bisphenol analogs.
Substitution on the Amino Group: N-alkylation or N-acylation of the amino group in BPAP would introduce steric hindrance and alter its hydrogen-bonding capacity. This would likely change its binding affinity and selectivity for different nuclear receptors. For example, adding bulky alkyl groups to the amine could decrease its ability to fit into certain receptor pockets while potentially enhancing interactions with others that have larger hydrophobic pockets.
Substitution on the Phenolic Ring: Introducing substituents on the phenyl rings, particularly ortho to the hydroxyl or amino groups, can influence the conformation of the molecule and its interaction with receptors. Electron-withdrawing or electron-donating groups could also modulate the electronic properties of the phenyl rings and the acidity of the phenolic hydroxyl group, thereby affecting binding affinities. For instance, in other phenolic compounds, the addition of methoxy (B1213986) groups has been shown to reduce binding to estrogen receptors due to steric hindrance.
The following table summarizes the anticipated impact of various substitution patterns on the biological activity of BPAP, based on established SAR principles for related compounds.
| Structural Modification | Anticipated Impact on Biological Activity | Rationale |
|---|---|---|
| Relocation of the hydroxyl group from meta to para position | Potentially increased estrogenic activity | Para-hydroxyl substitution is often optimal for estrogen receptor binding in bisphenols. |
| N-alkylation of the amino group | Altered receptor binding profile and selectivity | Introduction of steric bulk and changes in hydrogen bonding potential. |
| Introduction of ortho-substituents on the phenyl rings | Likely decreased receptor binding affinity | Steric hindrance preventing optimal fit in the receptor's ligand-binding pocket. |
| Replacement of the isopropylidene bridge with a more flexible linker | Altered receptor affinity and selectivity | Changes in the spatial orientation of the phenyl rings. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. While specific QSAR models for 3-[2-(4-Aminophenyl)propan-2-yl]phenol and its derivatives are not yet established in the literature, the methodologies applied to bisphenol A and its analogs are directly relevant and provide a framework for future modeling of BPAP.
The primary goal of QSAR modeling for compounds like BPAP is to predict their biological activities, such as receptor binding affinity or endocrine-disrupting potential, based on calculated molecular descriptors. These models can aid in the design of new analogs with desired properties and in the risk assessment of existing compounds.
Commonly Used Modeling Techniques:
Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates a 3D grid around an aligned set of molecules and calculates steric and electrostatic fields. The variations in these fields are then correlated with the biological activities of the compounds. For BPAP and its analogs, CoMFA could be used to identify the spatial regions where steric bulk or specific electrostatic properties enhance or diminish receptor binding.
Multiple Linear Regression (MLR): MLR is a statistical method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). This approach can be used to develop simple and interpretable QSAR models for BPAP.
Artificial Neural Networks (ANN): ANNs are machine learning algorithms that can model complex, non-linear relationships between molecular descriptors and biological activity. Given the multifaceted interactions of BPAP with various receptors, ANN could be a powerful tool for developing predictive QSAR models.
Relevant Molecular Descriptors:
The selection of appropriate molecular descriptors is crucial for building a robust QSAR model. For BPAP and its analogs, these descriptors would likely fall into the following categories:
Quantum-Chemical Descriptors: These descriptors, derived from quantum mechanical calculations, can describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are important for understanding the molecule's reactivity and its ability to form hydrogen bonds and other electrostatic interactions.
Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Physicochemical Descriptors: Properties like lipophilicity (logP) and molar refractivity are often critical in QSAR models for endocrine-disrupting compounds, as they influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in receptors.
The development of QSAR models for BPAP would be a valuable step in understanding its SAR and in predicting the biological activities of its derivatives, thereby guiding future research and risk assessment efforts.
Mechanistic Investigations of Biological Interactions in Vitro Studies
Molecular Target Identification and Binding Studies
No data available.
Enzyme Interaction and Allosteric Modulation
No data available.
Receptor Pathway Activation
No data available.
Cellular Response Mechanisms in Model Systems
No data available.
Modulation of Cell Proliferation and Cell Cycle Progression
No data available.
Induction of Apoptosis and Inhibition of DNA Synthesis
No data available.
Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
No data available.
Mechanistic Insights into Antimicrobial Activity
Detailed in vitro studies elucidating the specific antimicrobial mechanisms of 3-[2-(4-Aminophenyl)propan-2-yl]phenol are not extensively available in the current body of scientific literature. However, based on the general understanding of the antimicrobial action of phenolic compounds, several potential mechanisms can be hypothesized. Phenolic compounds are known to exert their antimicrobial effects through various modes of action, primarily targeting microbial cell structures and functions. mdpi.comnih.goviipseries.org
One of the primary mechanisms is the disruption of the microbial cell membrane. nih.gov The lipophilic nature of phenolic compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death. nih.gov The antimicrobial activity of phenolic compounds is often correlated with their hydrophobicity, which facilitates their interaction with the bacterial cell membrane.
Furthermore, phenolic compounds can inhibit the activity of essential microbial enzymes. This inhibition can occur through the denaturation of proteins or by chelating metal ions necessary for enzymatic function. Enzymes involved in crucial metabolic pathways or cell wall synthesis are potential targets. The hydroxyl group on the phenol (B47542) ring is a key functional group that can form hydrogen bonds with active sites of enzymes, leading to their inactivation.
Mechanistic Insights into Anticancer Activity
The precise mechanisms underlying the potential anticancer activity of this compound have not been specifically elucidated in published in vitro studies. However, the anticancer properties of phenolic compounds, in general, are well-documented and involve a multitude of cellular and molecular targets. nih.govnih.gov
A primary mechanism of anticancer action for many phenolic compounds is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This can be achieved through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Phenolic compounds can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the key executioners of apoptosis.
Cell cycle arrest is another significant mechanism by which phenolic compounds can inhibit cancer cell proliferation. nih.gov They can interfere with the progression of the cell cycle at different checkpoints (e.g., G1/S or G2/M), preventing the uncontrolled division of cancer cells. This is often mediated by the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
Moreover, phenolic compounds can exhibit anti-metastatic properties by inhibiting the invasion and migration of cancer cells. This can involve the downregulation of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in metastasis. Some phenolic compounds have also been shown to interfere with signaling pathways involved in cell adhesion and motility. nih.gov
Exploration of Novel Academic Applications
Application in Materials Science Research
The compound serves as a valuable monomer in the synthesis of high-performance polymers. The presence of the amine and hydroxyl functionalities allows for its incorporation into a variety of polymer backbones, imparting specific properties to the resulting materials.
The bifunctional nature of 3-[2-(4-Aminophenyl)propan-2-yl]phenol makes it an ideal candidate for polycondensation reactions.
Polyimides : Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. titech.ac.jp The synthesis of polyimides typically involves a two-step process. nasa.govcore.ac.uk First, a diamine reacts with a dianhydride in a polar solvent to form a soluble poly(amic acid) precursor. nasa.govcore.ac.uk This precursor is then converted to the final polyimide through thermal or chemical imidization, a process that involves the elimination of water to form the imide ring. core.ac.uk The incorporation of monomers like this compound can introduce flexible ether and carbonyl linkages into the polymer backbone, which can lead to lower glass transition temperatures and improved processability without significantly compromising thermal stability. titech.ac.jp Research has shown that polyimides derived from similar aminophenol-based diamines exhibit good solubility in organic solvents, high glass transition temperatures (ranging from 290–330 °C), and excellent thermal stability (above 500 °C). researchgate.net
Polyesters and Polyethers : The phenolic hydroxyl group of the compound can react with acyl chlorides or be used in nucleophilic aromatic substitution reactions to form polyester (B1180765) and polyether linkages, respectively. The synthesis of poly(arylene ether)s often involves the nucleophilic displacement of an activated dihalide with a bisphenoxide salt at elevated temperatures. researchgate.net This approach allows for the creation of polymers with a combination of aromatic and ether groups in their backbone, contributing to their thermal and mechanical properties.
Polyamides : The amino group of this compound can react with dicarboxylic acids or their derivatives to form polyamides. researchgate.net Bio-based polyamides, for instance, are synthesized through step-growth polycondensation of diamines and dicarboxylic acids. preprints.org The resulting polyamides often exhibit high thermal stability and, depending on the co-monomers used, can have improved solubility in common organic solvents. researchgate.net
Table 1: Properties of Polymers Synthesized Using Aminophenol Derivatives
| Polymer Type | Monomers | Key Properties of Resulting Polymer |
| Polyimide | 5-amino-2(p-aminophenyl) benzoxazole (B165842) and various dianhydrides | Excellent solvent resistance, good thermal stability, glass transition temperatures (Tg) of 336-369°C, and decomposition temperatures above 530°C. researchgate.net |
| Polyimide | bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine (B1218219) oxide and various dianhydrides | Good solubility, high glass transition temperatures (290-330°C), excellent thermal stability (>500°C), low dielectric constants (2.77-3.01), and low birefringence. researchgate.net |
| Polyamide | Aromatic diamine with diphenylsilarylene and oxyphenyl units and dicarboxylic acids | High thermal stability, good solubility in common organic solvents, and insulating properties. researchgate.net |
Potential in Sensing and Analytical Chemistry
The inherent chemical characteristics of this compound and its derivatives open up possibilities for their use in the development of advanced analytical tools.
Fluorescent probes are essential tools for detecting and imaging biomarkers associated with various diseases. nih.gov These probes typically consist of a recognition unit, a fluorophore, and a linker. nih.gov The development of novel fluorophores is a continuous area of research. While direct studies on this compound as a fluorescent probe are not extensively documented, its phenol (B47542) and aminophenyl moieties are components found in various fluorescent dyes. nih.gov For instance, rhodamine-based fluorescent probes, known for their excellent photophysical properties, can be structurally modified for specific biomarker detection. mdpi.com The synthesis of derivatives of this compound could potentially lead to new fluorescent compounds for biomarker sensing applications.
In high-performance liquid chromatography (HPLC), the detection of analytes is a critical aspect of the analysis. The development of new stationary phases and derivatization reagents can enhance the sensitivity and selectivity of detection. While there is no direct evidence of this compound being used for chromatographic detection enhancement, the aminophenyl group is a common feature in compounds analyzed by HPLC. For example, HPLC methods have been developed for the determination of related substances in pharmaceuticals containing aminophenyl groups. ijpsr.com The reactivity of the amino and phenolic groups in this compound could be exploited to create derivatives that are more easily detectable by UV or fluorescence detectors, thereby enhancing the sensitivity of chromatographic methods.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics, including optical data storage and processing. nih.govjhuapl.edu Organic materials, in particular, have shown promise due to their large NLO responses and the ability to tailor their properties through molecular engineering. jhuapl.edunih.gov The NLO properties of organic molecules are often associated with the presence of delocalized π-electron systems and donor-acceptor groups. nih.govresearchgate.net
The structure of this compound, with its electron-donating amino and hydroxyl groups attached to aromatic rings, suggests that its derivatives could exhibit NLO properties. By modifying the molecular structure, for example, by introducing strong electron-withdrawing groups, it may be possible to create molecules with significant third-order NLO susceptibility. nih.gov Research in this area focuses on synthesizing and characterizing new organic chromophores and incorporating them into polymer matrices to create materials with enhanced NLO effects. rochester.edu
Corrosion Inhibition Studies
Corrosion is a significant issue for many metals, and the use of organic inhibitors is a common method of protection, particularly in acidic environments. uobaghdad.edu.iqrdd.edu.iq Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are often effective corrosion inhibitors. rdd.edu.iq These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. rsc.org
The molecular structure of this compound, which contains both nitrogen and oxygen atoms and aromatic rings, makes it a candidate for corrosion inhibition studies. Azo dyes derived from p-aminophenol have been synthesized and shown to be effective corrosion inhibitors for carbon steel in acidic media. uobaghdad.edu.iqrdd.edu.iq Theoretical studies, such as those using density functional theory (DFT), can be employed to correlate the molecular structure of potential inhibitors with their inhibition efficiency. uobaghdad.edu.iq
Q & A
Q. What are the established synthetic routes for 3-[2-(4-Aminophenyl)propan-2-yl]phenol, and what experimental parameters are critical for yield optimization?
The compound is synthesized via condensation reactions involving phenol derivatives. A documented route involves reacting α,α'-dihydroxy-1,3-diisopropylbenzene with phenol under acidic catalysis (e.g., H₂SO₄) at controlled temperatures (80–100°C) . Key parameters include:
- Stoichiometric ratios : Excess phenol (2:1 molar ratio) to drive the reaction toward the desired bis-alkylated product.
- Catalyst selection : Acidic resins or zeolites improve regioselectivity and reduce side products.
- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity (>98%) .
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray crystallography : Resolve the spatial arrangement of the 4-aminophenyl and propan-2-yl substituents. For related bisphenol derivatives, bond angles and torsional conformations are critical for confirming steric effects .
- NMR spectroscopy : ¹H and ¹³C NMR can identify characteristic peaks:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to minimize inhalation of airborne particles during synthesis.
- Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms (20–25%) improve accuracy for aromatic systems .
- Basis sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
- Software tools : Gaussian or ORCA for calculations; Multiwfn for visualizing electron localization functions (ELF) and electrostatic potentials .
Q. What discrepancies exist in experimental vs. computational data for this compound’s thermodynamic stability, and how can they be resolved?
- Contradictions : Experimental enthalpy of formation (ΔHf) may deviate from DFT predictions by 2–5 kcal/mol due to approximations in solvation models.
- Resolution :
Q. How can molecular docking studies elucidate this compound’s potential biological interactions?
- Receptor flexibility : Use AutoDock4 with side-chain flexibility enabled for binding site residues (e.g., tyrosine kinases) .
- Scoring functions : Compare binding affinities using both empirical (e.g., Vina) and knowledge-based (e.g., DSX) scoring.
- Validation : Cross-docking against known inhibitors (e.g., tamoxifen analogs) to assess specificity .
Q. What advanced crystallographic techniques are suitable for analyzing polymorphic forms of this compound?
- High-resolution powder XRD : Resolve lattice parameters and detect amorphous phases.
- Single-crystal studies : Use synchrotron radiation for weakly diffracting crystals. For related bisphenols, space group assignments (e.g., P21/c) are critical for understanding packing motifs .
Q. How can reaction thermochemistry data guide the design of derivatives with enhanced stability?
- Thermodynamic profiling : Calculate Gibbs free energy (ΔG) for proposed derivatives (e.g., halogenated analogs) using CBS-QB3 or G4 methods.
- Experimental validation : Differential scanning calorimetry (DSC) to measure melting points and decomposition thresholds .
Methodological Considerations
- Contradictory synthesis yields : reports 75–80% yields under acidic conditions, while other routes (e.g., Friedel-Crafts alkylation) may yield <60%. Optimize by pre-drying reactants and using inert atmospheres .
- Computational limitations : DFT may underestimate steric hindrance in the propan-2-yl group. Combine with molecular dynamics (MD) simulations to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
